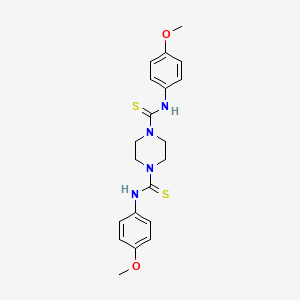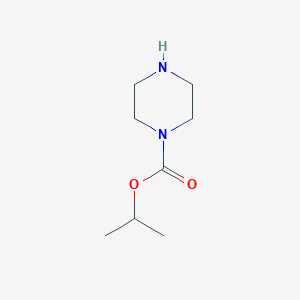
Isopropyl piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl piperazine-1-carboxylate is an organic compound with the CAS Number: 37038-26-9 . It has a molecular weight of 172.23 and its IUPAC name is isopropyl 1-piperazinecarboxylate . It is stored in a dark place, sealed in dry, at 2-8°C . The compound is a liquid at room temperature .
Synthesis Analysis
The synthesis of piperazine derivatives has been discussed in various studies . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H16N2O2 . The InChI Code for the compound is 1S/C8H16N2O2/c1-7(2)12-8(11)10-5-3-9-4-6-10/h7,9H,3-6H2,1-2H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The compound’s refractive index is n20/D 1.4710 (lit.) .科学的研究の応用
1. Obesity Treatment
Isopropyl piperazine-1-carboxylate derivatives have been explored as potential treatments for obesity. A specific compound in this category, identified as isopropyl carboxamide, demonstrated significant activity as a cholecystokinin 1 receptor (CCK1R) agonist. This activity was evident in a mouse overnight food intake reduction assay, indicating its potential in obesity management (Berger et al., 2008).
2. Diabetes Research
This compound derivatives have been studied for their role in managing type 2 diabetes. A specific derivative, characterized for its instability in rodent plasma, was part of a series of compounds being optimized for G protein-coupled receptor 119 agonism, which is relevant in diabetes treatment (Sharma et al., 2011).
3. Anticancer Research
A novel alkylated piperazine derivative, isolated from the leaves of Arum palaestinum Boiss., has demonstrated significant cytotoxicity against cultured tumor cell lines in vitro. This finding suggests the potential application of this compound derivatives in cancer treatment (El-Desouky et al., 2007).
4. Medicinal Chemistry
This compound has been utilized in the synthesis of diverse piperazine derivatives, which are important scaffolds in medicinal chemistry. These compounds have been created using a visible-light-promoted decarboxylative annulation protocol, highlighting the versatility of this compound in drug development (Gueret et al., 2020).
5. Neuroprotection Research
Piperazine-1-carboxamidine, a derivative of piperazine-1-carboxylate, has shown neuroprotective properties in both in vitro and in vivo models. This compound, when tested in a hypoxic-ischemic brain damage model in rat pups, elevated cortical agmatine levels and showed protection of hippocampal layers, suggesting its potential as a neuroprotective agent (Piletz et al., 2013).
6. Antimicrobial Research
Compounds based on this compound have been investigated for their antimicrobial properties. For instance, derivatives have been screened for inhibition of Mycobacterium tuberculosis DNA gyrase, an enzyme crucial for the bacterium's survival. This research suggests a potential role in developing new antimicrobial agents (Reddy et al., 2014).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315-H319, indicating that it causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and removing all sources of ignition .
将来の方向性
作用機序
Target of Action
Isopropyl piperazine-1-carboxylate, like many piperazine-containing compounds, is often found in drugs or bioactive molecules . The primary targets of these compounds can vary widely depending on the specific therapeutic class . .
Mode of Action
Piperazine derivatives are known to interact with their targets in various ways, often optimizing the pharmacokinetic properties of the final molecule or arranging pharmacophoric groups in the proper position for interaction with target macromolecules .
Biochemical Pathways
Piperazine derivatives are known to play different roles depending on their position in the molecule and the therapeutic class . They are often used in the synthesis of biologically active compounds .
Pharmacokinetics
The piperazine moiety is often used to optimize the pharmacokinetic properties of the final molecule .
Result of Action
Piperazine derivatives are known to have a wide range of biological and pharmaceutical activity .
Action Environment
The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule, which could potentially be influenced by environmental factors .
生化学分析
Biochemical Properties
Piperazine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the position of the piperazine moiety in the molecule and the therapeutic class of the compound .
Cellular Effects
For instance, a novel piperazine compound has been found to induce apoptosis in cancer cells, suggesting that Isopropyl piperazine-1-carboxylate may have similar effects .
Molecular Mechanism
Piperazine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and has a molecular weight of 172.23 .
Dosage Effects in Animal Models
Specific dosage effects of this compound in animal models are not well-documented. Piperazine derivatives are generally well-tolerated in animals. In dogs and cats, single oral doses of ≥110 mg/kg can already cause slight adverse drug reactions; ≥800 mg/kg cause neurotoxic symptoms .
Metabolic Pathways
Piperazine derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
It is known that the compound is a liquid at room temperature , suggesting that it could be transported and distributed within cells and tissues in a manner similar to other liquid compounds.
Subcellular Localization
Given the diverse roles and interactions of piperazine derivatives, it is possible that this compound could be localized to various subcellular compartments or organelles .
特性
IUPAC Name |
propan-2-yl piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-7(2)12-8(11)10-5-3-9-4-6-10/h7,9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYGUJAHHVIIMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1CCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-cyano-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2748410.png)
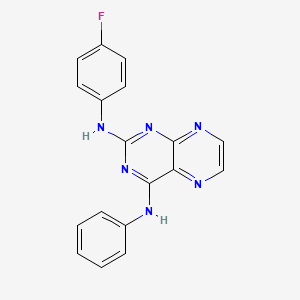
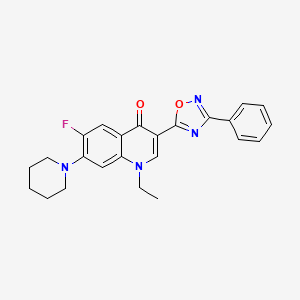
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2748414.png)

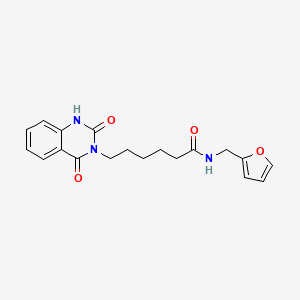

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenylethanone](/img/structure/B2748419.png)
![(E)-4-(Dimethylamino)-N-[4-(2-oxopyridin-1-yl)butyl]but-2-enamide](/img/structure/B2748420.png)
![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 3-chloro-2,2-dimethylpropanoate](/img/structure/B2748424.png)
![[2-Methyl-1-(2-nitrophenyl)sulfonylpiperazin-2-yl]methanol](/img/structure/B2748427.png)
